TK216 is a small molecule developed as a first-in-class inhibitor targeting the EWSR1-FLI1 fusion protein, which is implicated in Ewing sarcoma, a pediatric malignancy. This compound is currently undergoing clinical trials, specifically in phase II, in combination with vincristine for treating patients with Ewing sarcoma. TK216 is noted for its ability to exhibit anti-cancer activity even in cancer cell lines that do not express the EWSR1-FLI1 fusion protein, indicating a broader mechanism of action beyond its primary target .
TK216 is classified within the category of indolinone compounds and is a derivative of YK-4-279, which was originally identified for its potential to inhibit ETS transcription factors. It disrupts critical protein-protein interactions between the EWSR1-FLI1 fusion protein and RNA helicases, leading to tumor regression. The compound is being investigated for its efficacy not only in Ewing sarcoma but also in other malignancies driven by ETS factors, such as certain prostate cancers .
TK216 has a complex molecular structure characterized by an indolinone core. The detailed molecular formula and structural data are critical for understanding its interaction with biological targets. The compound's structure facilitates binding to the EWSR1-FLI1 fusion protein and potentially other ETS transcription factors. The precise three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy, although specific structural data for TK216 has not been publicly disclosed.
TK216 engages in various chemical interactions within biological systems. Its primary reaction involves binding to the EWSR1-FLI1 fusion protein, thereby inhibiting its oncogenic activity. Additionally, TK216 has been shown to destabilize microtubules by inhibiting their polymerization, which contributes to its cytotoxic effects against cancer cells. This destabilization occurs through competitive inhibition at binding sites on tubulin, similar to other known microtubule-targeting agents like vincristine .
The mechanism of action of TK216 involves multiple pathways:
While comprehensive physical and chemical properties specific to TK216 are not extensively documented in public resources, general characteristics can be inferred based on similar compounds:
The compound's solubility and stability profiles are important for its formulation in clinical settings.
TK216 is primarily being explored for its therapeutic potential in treating Ewing sarcoma and possibly other cancers associated with ETS transcription factors. Its unique mechanism of action makes it a candidate for combination therapies aimed at enhancing treatment efficacy against resistant cancer cell populations. Ongoing clinical trials are assessing its safety and effectiveness in patients with relapsed or refractory Ewing sarcoma .
TK216 (formerly known as OP-27) was rationally designed to disrupt the transcriptional activity of ETS family proteins, particularly oncogenic fusion proteins prevalent in Ewing sarcoma and leukemia. The ETS family comprises 28 transcription factors sharing a conserved DNA-binding domain that recognizes GGAA/T-rich sequences. These proteins regulate critical cellular processes including proliferation, differentiation, and apoptosis, with frequent dysregulation in malignancies through overexpression, mutation, or chromosomal translocation [8].
The prototypical mechanism of TK216 involves direct binding to the EWS-FLI1 fusion protein characteristic of Ewing sarcoma. EWS-FLI1 arises from the t(11;22)(q24;q12) translocation, creating an aberrant transcription factor that drives oncogenesis through abnormal gene regulation. TK216 binds the ETS domain of FLI1 with high specificity (Kd = 1.2 µM), preventing its interaction with RNA helicases DHX9 and DDX5 – essential cofactors for transcriptional activation [1] [4].
Table 1: ETS Fusion Proteins Targeted by TK216
Fusion Protein | Malignancy | Interaction Target | Functional Consequence of Disruption |
---|---|---|---|
EWS-FLI1 | Ewing sarcoma | DHX9/DDX5 | Loss of transcriptional activation at GGAA microsatellites |
EWS-ERG | Ewing sarcoma, prostate cancer | DHX9 | Impaired chromatin remodeling |
ETV6-NTRK3 | Leukemia, secretory carcinoma | Unknown | Reduced proliferation signaling |
FUS-ERG | Acute myeloid leukemia | DDX5 | Cell cycle arrest |
Biophysical studies demonstrate that TK216 binds a hydrophobic pocket adjacent to the ETS DNA-binding domain, inducing conformational changes that reduce protein-protein interaction affinity by >80%. This disruption specifically inhibits transcription of EWS-FLI1 target genes including NR0B1, CAV1, and PRKCB, which collectively drive oncogenic transformation and tumor maintenance [2] [7].
RNA helicases DDX5 and DHX9 serve as essential coactivators for ETS transcription factors by facilitating chromatin remodeling and transcriptional complex assembly. TK216 competitively inhibits the EWS-FLI1:DHX9 interaction interface, reducing binding affinity by 15-fold. This disruption has dual consequences:
In Ewing sarcoma models, TK216 treatment reduces DHX9 occupancy at EWS-FLI1 target promoters by >90% within 6 hours, preceding downregulation of oncogenic transcripts. This rapid effect demonstrates the primacy of helicase disruption in TK216's mechanism [4] [9].
Beyond transcription factor targeting, TK216 exhibits potent antimitotic effects through microtubule disruption – a secondary mechanism shared with its structural analog YK-4-279.
TK216 binds the vinca domain of β-tubulin with IC50 = 3.7 µM, inhibiting microtubule assembly through three distinct actions:
Table 2: Microtubule Parameters Affected by TK216
Parameter | Change vs. Control | Methodology | Biological Consequence |
---|---|---|---|
Polymerization rate | ↓78% | Turbidimetry | Mitotic arrest at prometaphase |
Microtubule stability | ↓92% | Cold depolymerization assay | Aberrant spindle formation |
Tubulin critical concentration | ↑3.8-fold | Sedimentation assay | Reduced polymerization efficiency |
Intracellular microtubule mass | ↓65% | Immunofluorescence | Activation of mitotic checkpoint |
The dual targeting of transcription and microtubules creates synthetic lethality in Ewing sarcoma cells, with TK216 demonstrating synergistic cytotoxicity when combined with vinca alkaloids (CI = 0.2-0.4) [9].
Resistance studies reveal that sustained exposure to TK216 selects for mutations in TUBA1B (α-tubulin isotype 1B), particularly at residues Thr178 and Gly398. These mutations confer 27-fold resistance through two mechanisms:
Single-cell sequencing of resistant clones shows TUBA1B mutations emerge exclusively in cells with pre-existing EWS-FLI1 dependency, suggesting lineage-specific adaptation. This resistance can be overcome by switching to maytansinoid-class microtubule inhibitors that bind distinct sites [9].
TK216 exerts broad effects on cancer transcriptional programs beyond direct ETS targeting, modulating both oncogene expression and master transcriptional regulators.
Transcriptome analysis reveals TK216 reprograms >1,200 genes in leukemic cells within 24 hours. The most significantly altered pathways include:
In Ewing sarcoma, TK216 reverses the EWS-FLI1-imposed differentiation block, inducing neural and mesenchymal markers including NGFR (32-fold) and COL1A1 (28-fold). This reprogramming correlates with reduced tumor-initiating capacity in xenograft models [7].
A pivotal mechanism in hematological malignancies involves TK216-mediated degradation of SPI1/PU.1, an ETS-family transcription factor essential in myeloid and lymphoid malignancies:
Table 3: Transcriptional Targets Regulated via SPI1/PU.1 Degradation
Target Gene | Function | Expression Change | Validation Method |
---|---|---|---|
MCL1 | Anti-apoptotic BCL2 family | ↓90% | Immunoblot, qPCR |
CDK6 | Cell cycle progression | ↓85% | RNA-seq, ChIP |
MERTK | Immune evasion | ↓92% | Flow cytometry |
IL1RAP | Leukemic stem cell maintenance | ↓88% | Proteomics |
In venetoclax-resistant AML models, TK216-induced PU.1 degradation overcomes resistance by eliminating MCL-1 dependency (IC50 reduction from 1.2µM to 80nM). This effect is amplified by 5-azacitidine priming, which demethylates PU.1 binding sites [1].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9